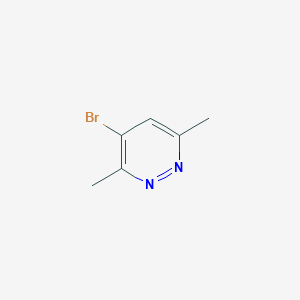

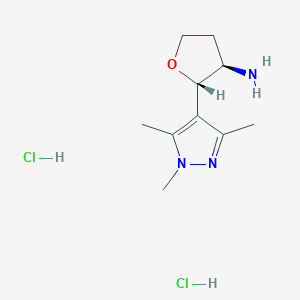

![molecular formula C10H18FNO4 B2519784 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2287341-27-7](/img/structure/B2519784.png)

2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their altered bioactivity and utility in detection and analysis methods. For instance, the synthesis of 2-(4-Fluorobenzylideneamino) propanoic acid involved the reaction of 4-fluorobenzaldehyde with alpha-alanine . Similarly, 2-Fluoroacetoacetic acid was prepared by electrophilic fluorination of a β-keto ester . These methods suggest that the synthesis of the compound might involve similar strategies, such as the use of fluorinated precursors or electrophilic fluorination techniques.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often confirmed using spectroscopic techniques. For example, the structure of 2-(4-Fluorobenzylideneamino) propanoic acid was verified using NMR, FTIR, and Raman spectroscopy . Theoretical calculations, such as density functional theory (DFT), are also employed to optimize ground-state geometries and predict vibrational wavenumbers, as seen in the study of 2-(4-Fluorobenzylideneamino) propanoic acid . These approaches could be applied to determine the molecular structure of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be quite specific. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with α-chiral amines through regioselective ring-opening . The fluorine atom can influence the reactivity and selectivity of such reactions. In the context of the compound of interest, the presence of fluorine could similarly affect its reactivity, potentially enabling selective reactions that could be useful in synthesis or modification of the molecule.

Physical and Chemical Properties Analysis

Fluorinated compounds exhibit unique physical and chemical properties. The introduction of fluorine can affect the stability, as seen with the fluorogenic reagent developed for the analysis of primary amines, which showed good stability in both acidic and basic solutions . The fluorine substitution can also influence the adrenergic properties of compounds, as demonstrated by the study of 2- and 6-fluoro derivatives of a beta-adrenergic agonist . The physical properties, such as solubility and stability, of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, would likely be influenced by the fluorine atom and could be studied using similar methods.

Applications De Recherche Scientifique

Synthesis and Evaluation of Complex Molecules

The synthesis of fluorocarbon and hydrocarbon compounds derived from diaminopropanols and serine illustrates the chemical versatility and potential biomedical applications of fluoroorganic compounds. These compounds exhibit promising in vivo tolerance, highlighting their potential in biologically active materials and pharmaceuticals (Clary et al., 1995).

Biocatalytic Transesterification Reactions

The selective biocatalytic transesterification reactions on aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates demonstrate the compound's role in facilitating highly selective and efficient chemical processes, yielding monoacylated products with potential applications in chemical synthesis and drug development (Kumar et al., 2015).

Study on Reactivities of Stable Rotamers

Investigations into the reactivities of stable rotamers of 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid reveal insights into the formation of isomeric ketones by cyclization, providing a deeper understanding of chemical reactivity and isomerization processes that are fundamental in organic synthesis and material science (Ōki et al., 1988).

Applications in Material Science

The development of metal-organic frameworks (MOFs) with fluorinated compounds showcases the utility of these materials in selective adsorption and molecular sieving of gases and vapors, driven by adsorption kinetics. Such materials are crucial in catalysis, separation processes, and environmental cleanup (Xue et al., 2015).

Fluoroorganics in Therapeutics Design

The role of fluoroorganics, including fluorinated analogues of alpha-aminoisobutyric acid, in enhancing the lipophilicity, bioavailability, and uptake of therapeutics underlines the importance of fluoroorganic chemistry in the design of more effective pharmaceutical compounds. These advancements contribute significantly to medicinal chemistry and drug design (Yu et al., 2010).

Safety And Hazards

The safety and hazards of a compound are usually determined through laboratory testing and clinical trials. Unfortunately, I couldn’t find specific information on the safety and hazards of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.

Orientations Futures

The future directions of a compound usually depend on its potential applications in various fields such as medicine, industry, or agriculture. Unfortunately, I couldn’t find specific information on the future directions of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more detailed information.

Propriétés

IUPAC Name |

2-fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO4/c1-6(7(11)8(13)14)5-12-9(15)16-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNXQMHPTARYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)C(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)

![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)

![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)

![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)

![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)